molecular formula C9H22Cl2N2O B2624520 Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine dihydrochloride CAS No. 1864016-70-5

Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine dihydrochloride

Cat. No.: B2624520
CAS No.: 1864016-70-5
M. Wt: 245.19
InChI Key: VPXCQMOBSWHSBS-UHFFFAOYSA-N
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Description

Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine dihydrochloride (CAS 1864016-70-5) is an organic compound with the molecular formula C9H22Cl2N2O and a molecular weight of 245.19 g/mol . It is the dihydrochloride salt form of a morpholine-containing amine. Morpholine derivatives are significant in medicinal chemistry research due to their potential as pharmacotherapeutic agents. Recent studies highlight that morpholine scaffolds serve as promising starting points for developing new antimalarial candidates, demonstrating notable antiplasmodial activity against Plasmodium falciparum . Researchers value this compound and similar analogues for their favorable physicochemical properties, which are often compatible with the criteria established by Lipinski's rule, suggesting good potential for drug-likeness and oral bioavailability . This product is intended for research and laboratory use only. It is not approved for use in humans or animals, nor is it intended for diagnostic, therapeutic, or any other clinical applications. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

N,2-dimethyl-1-morpholin-4-ylpropan-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.2ClH/c1-9(2,10-3)8-11-4-6-12-7-5-11;;/h10H,4-8H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXCQMOBSWHSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCOCC1)NC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine dihydrochloride typically involves the reaction of 2-methyl-1-(morpholin-4-yl)propan-2-amine with hydrochloric acid to form the dihydrochloride salt . The reaction is usually carried out under controlled conditions to ensure high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity. The process often includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the context of its use and the specific targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural homology, such as morpholine/piperazine rings, amine functionalities, or dihydrochloride salt forms, but differ in substituents and pharmacological profiles.

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Applications
Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine dihydrochloride C₉H₂₂Cl₂N₂O 245.19 1864016-70-5 Branched alkyl chain with morpholine and methylamine groups Scaffold for CNS-targeting drug candidates
[(2,3-Dimethoxyphenyl)methyl][2-(morpholin-4-yl)ethyl]amine dihydrochloride C₁₅H₂₆Cl₂N₂O₃ 353.29 1050418-99-9 Aromatic dimethoxy group linked to morpholine-ethylamine Potential kinase inhibitor (Category D9 in screening libraries)
Methyl[1-(morpholin-4-yl)propan-2-yl]amine C₈H₁₉Cl₂N₂O 229.15 (estimated) 1451392-99-6 Linear propyl chain without 2-methyl substitution Intermediate in peptidomimetic synthesis
[4-(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-1-methanesulfonyl-piperazin-2-ylmethyl]-dimethyl-amine C₂₀H₂₈ClN₅O₃S₂ 508.05 (estimated) Not provided Thienopyrimidine core with sulfonamide-piperazine moiety Anticancer agent (kinase inhibition)
5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile C₂₇H₂₈N₈O 504.58 (estimated) Not provided Quinoline-carbonitrile hybrid with pyrazole-azetidine TLR7-9 antagonist for autoimmune diseases

Key Differences in Pharmacological Potential

  • This compound : Lacks aromaticity or heterocyclic cores, favoring flexibility in binding to diverse targets like G-protein-coupled receptors (GPCRs). Its branched structure may enhance blood-brain barrier penetration .
  • Thienopyrimidine Derivatives (e.g., ): The rigid thieno[3,2-d]pyrimidine core improves selectivity for kinase ATP-binding pockets, as seen in oncology drug candidates .
  • TLR7-9 Antagonists (e.g., ): Quinoline-morpholine hybrids exhibit high affinity for Toll-like receptors, relevant in treating systemic lupus erythematosus .

Commercial Availability and Suppliers

Suppliers include Biosynth, CymitQuimica, and multiple Chinese manufacturers (e.g., Hangzhou Yuhao Chemical). Pricing ranges from €603/50 mg (Biosynth) to bulk discounts from Chinese suppliers .

Biological Activity

Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine dihydrochloride, with the molecular formula C9H22Cl2N2O and a molecular weight of 245.19 g/mol, is a compound that exhibits significant biological activity. Its unique structure allows it to interact with various biological targets, making it of interest in medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC9H22Cl2N2O
Molecular Weight245.19 g/mol
CAS Number1864016-70-5
IUPAC NameN,2-dimethyl-1-morpholin-4-ylpropan-2-amine; dihydrochloride

Synthesis

The synthesis typically involves the reaction of 2-methyl-1-(morpholin-4-yl)propan-2-amine with hydrochloric acid to form the dihydrochloride salt. The production process may include crystallization and filtration to ensure purity.

This compound acts on specific molecular targets, potentially functioning as an enzyme inhibitor or activator. This interaction influences various biochemical pathways and cellular processes. The exact mechanism can vary based on the biological context in which it is applied.

Research Findings

Recent studies have highlighted its potential applications in several areas:

  • Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes, impacting metabolic pathways and cellular functions.
  • Therapeutic Applications : Investigations into its use as a precursor for drug development have shown promise, particularly in the context of targeting diseases like malaria through modulation of enzyme activity related to parasite metabolism.
  • Antiparasitic Activity : A study focused on optimizing compounds for antimalarial therapies found that modifications to similar structures improved their efficacy against Plasmodium species. While specific data on this compound’s direct antiparasitic activity is limited, its structural similarities suggest potential effectiveness in this area .

Case Study 1: Antimalarial Optimization

In a study aimed at developing new antimalarial therapies, modifications to related compounds showed enhanced aqueous solubility and metabolic stability, which are critical for efficacy in vivo. The findings suggest that structural optimization can lead to compounds with improved pharmacokinetic profiles, indicating that this compound could be further explored for similar enhancements .

Case Study 2: Enzyme Interaction

Research has demonstrated that compounds with morpholine structures often interact favorably with specific enzymes involved in metabolic processes. This interaction can lead to significant changes in drug metabolism and efficacy, suggesting that this compound may also exhibit such properties .

Comparative Analysis

Comparing this compound with similar compounds highlights its unique properties:

Compound NameBiological ActivityUnique Features
This compoundPotential enzyme inhibitorMorpholine ring enhances biological interactions
2-(dimethylamino)-2-[4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-oneAntidepressant effectsComplex multi-ring structure
2-(1-Methyl-1H-pyrazol-4-yl)morpholineAntimicrobial propertiesPyrazole substitution provides distinct reactivity

Q & A

Q. What are the recommended synthetic routes for Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step process: (i) Formation of the morpholine-containing precursor via nucleophilic substitution or reductive amination. (ii) Salt formation with hydrochloric acid under controlled pH and temperature (e.g., 0–5°C, anhydrous conditions) to avoid decomposition .
  • Optimization : Use polar aprotic solvents (e.g., dichloromethane or methanol) to enhance solubility and reaction efficiency. Monitor reaction progress via TLC or LC-MS. Purity is achieved through recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the morpholine ring’s presence (δ ~2.5–3.5 ppm for N-CH₂ groups) and amine proton environments .
  • Infrared (IR) Spectroscopy : Identifies N-H stretches (~3200–3400 cm⁻¹) and C-O-C morpholine vibrations (~1100 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H⁺] peaks) and detects impurities .
  • Elemental Analysis : Confirms stoichiometric Cl⁻ content (dihydrochloride salt) .

Q. What are the key physicochemical properties relevant to its stability in experimental settings?

  • Methodological Answer :
  • Hygroscopicity : Store desiccated at –20°C to prevent moisture absorption, which can degrade the compound .
  • Thermal Stability : Decomposition occurs above 150°C; avoid heating during solvent removal. Use rotary evaporation under reduced pressure .
  • Solubility : Highly soluble in water and polar solvents (e.g., DMSO, ethanol), enabling formulation for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

  • Methodological Answer :
  • Use SHELXL/SHELXS for small-molecule refinement, leveraging dual-space algorithms to address disordered morpholine ring conformations .
  • Validate against alternative datasets (e.g., synchrotron X-ray) and apply Hirshfeld surface analysis to confirm hydrogen bonding patterns .
  • Cross-reference with computational models (DFT or molecular dynamics) to assess energetically favorable configurations .

Q. What strategies are effective for studying this compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • In Vitro Assays : Use fluorescence polarization or SPR to measure binding affinity (KD) to targets like GPCRs or kinases .
  • Mutagenesis Studies : Identify critical binding residues by alanine-scanning mutations in the target protein .
  • Metabolic Stability : Assess hepatic clearance using microsomal incubations (e.g., human liver microsomes + NADPH) .

Q. How can multi-step synthesis be optimized to improve yield and minimize side-products?

  • Methodological Answer :
  • Stepwise Monitoring : Use inline FTIR or ReactIR to detect intermediates and adjust reaction parameters in real time .
  • Catalyst Screening : Test palladium or copper catalysts for amination steps to enhance regioselectivity .
  • Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, solvent ratio, catalyst loading) .

Q. What are the challenges in ensuring batch-to-batch consistency for in vivo studies?

  • Methodological Answer :
  • Quality Control (QC) : Implement strict HPLC-UV/ELSD protocols with ≤98% purity thresholds and residual solvent analysis (ICH guidelines) .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) to define shelf-life .
  • Polymorph Screening : Use XRPD to detect salt form variations that may affect bioavailability .

Data Contradiction Analysis

Q. How should conflicting biological activity data from different assay platforms be reconciled?

  • Methodological Answer :
  • Assay Validation : Cross-validate using orthogonal methods (e.g., cell-based vs. biochemical assays) .
  • Buffer Optimization : Test pH, ionic strength, and cofactors (e.g., Mg²⁺) to identify assay-specific interference .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) to standardize activity metrics across platforms .

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